
2-Methyl-3-(pent-3-en-1-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(pent-3-en-1-yl)oxirane is an organic compound with the molecular formula C8H14O. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a methyl group and a pent-3-en-1-yl group attached to the oxirane ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pent-3-en-1-yl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of this compound with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, resulting in the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields. Catalysts such as titanium silicalite-1 (TS-1) have been employed in the epoxidation of alkenes to produce oxiranes on an industrial scale. The use of such catalysts allows for the selective and efficient conversion of alkenes to oxiranes under relatively mild conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(pent-3-en-1-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The oxirane ring can be reduced to form alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids such as m-CPBA.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3), thiols (RSH), and halides (HX).
Major Products Formed
Oxidation: Diols and other oxygenated products.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted alcohols, amines, and thiols.
Aplicaciones Científicas De Investigación
2-Methyl-3-(pent-3-en-1-yl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other materials. Its reactivity makes it useful in the modification of surfaces and the creation of functional materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(pent-3-en-1-yl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, where the oxirane ring acts as a reactive intermediate that can be transformed into a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
2-Methyl-3-(pent-3-en-1-yl)oxirane can be compared with other similar compounds, such as:
2,3-Epoxy-geranial: Another oxirane compound with a similar structure but different substituents.
3-Methyl-3-(4-methyl-3-pentenyl)-2-oxiranecarbaldehyde: A compound with a similar oxirane ring but different functional groups.
2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane: A compound with a similar oxirane ring but different alkyl groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and properties compared to other oxirane compounds.
Propiedades
Número CAS |
623900-56-1 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2-methyl-3-pent-3-enyloxirane |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-8-7(2)9-8/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
KHJRSYZMQZDLRR-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCC1C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



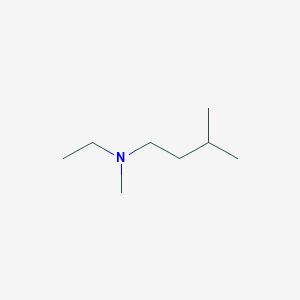
![5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14235047.png)
![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)
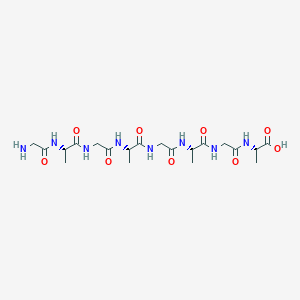
![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione](/img/structure/B14235060.png)
![1H-Pyrrolo[2,1-F][1,4,7]dioxazonine](/img/structure/B14235067.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)
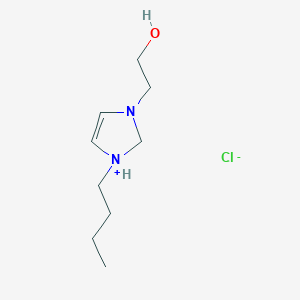
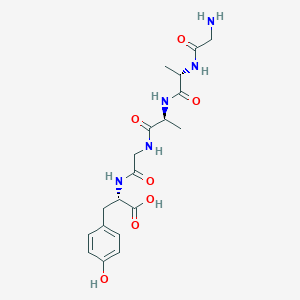
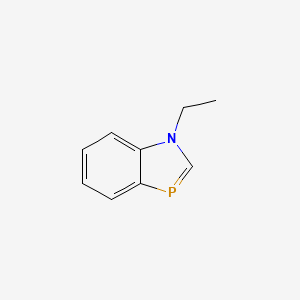

![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
